Cas no 2680688-10-0 (tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate)

tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N-(4-bromo-3-fluoro-2-pyridinyl)-, 1,1-dimethylethyl ester
- tert-Butyl (4-bromo-3-fluoropyridin-2-yl)carbamate
- EN300-28288232
- 2680688-10-0
- tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate
-
- インチ: 1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15)
- InChIKey: VDYYIBKQBJMWNV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CN=C(C=1F)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 290.00662g/mol
- どういたいしつりょう: 290.00662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.515±0.06 g/cm3(Predicted)
- ふってん: 277.9±40.0 °C(Predicted)
- 酸性度係数(pKa): 10.80±0.70(Predicted)
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28288232-5g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 5g |
$3645.0 | 2023-09-08 | ||
Enamine | EN300-28288232-2.5g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 95.0% | 2.5g |
$2464.0 | 2025-03-19 | |
Enamine | EN300-28288232-0.05g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 95.0% | 0.05g |
$1056.0 | 2025-03-19 | |
Enamine | EN300-28288232-1g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 1g |
$1256.0 | 2023-09-08 | ||
Enamine | EN300-28288232-10.0g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 95.0% | 10.0g |
$5405.0 | 2025-03-19 | |
Enamine | EN300-28288232-1.0g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 95.0% | 1.0g |
$1256.0 | 2025-03-19 | |
Enamine | EN300-28288232-0.25g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 95.0% | 0.25g |
$1156.0 | 2025-03-19 | |
Enamine | EN300-28288232-10g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 10g |
$5405.0 | 2023-09-08 | ||
Enamine | EN300-28288232-0.5g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 95.0% | 0.5g |
$1207.0 | 2025-03-19 | |
Enamine | EN300-28288232-0.1g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 95.0% | 0.1g |
$1106.0 | 2025-03-19 |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamateに関する追加情報
Comprehensive Guide to tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate (CAS 2680688-10-0): Properties, Applications, and Market Insights
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate (CAS 2680688-10-0) is a specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique combination of bromine and fluorine substituents on the pyridine ring, along with a tert-butyl carbamate protecting group, making it a valuable intermediate in organic synthesis. Researchers and industry professionals are increasingly interested in this compound due to its versatile applications and the growing demand for halogenated pyridines in drug discovery.
The molecular structure of tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate contributes to its reactivity and stability, which are crucial for cross-coupling reactions and other synthetic transformations. The presence of both bromo and fluoro groups allows for selective functionalization, enabling the creation of diverse molecular architectures. This characteristic has made it particularly attractive for developing small molecule therapeutics and crop protection agents, aligning with current trends in precision medicine and sustainable agriculture.
In pharmaceutical applications, CAS 2680688-10-0 serves as a key building block for kinase inhibitors and central nervous system (CNS) drugs. The fluoropyridine moiety is known to enhance metabolic stability and membrane permeability, addressing common challenges in drug development. Recent studies have explored its use in potential treatments for neurodegenerative diseases and oncology targets, reflecting the compound's relevance to pressing healthcare needs. The tert-butyl carbamate group also provides synthetic flexibility, allowing for controlled deprotection during multi-step syntheses.
The agrochemical industry has shown growing interest in tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate as a precursor for novel pesticides and herbicides. The electron-withdrawing effects of the halogen atoms contribute to the biological activity of resulting compounds, while the pyridine core offers structural diversity for targeting specific pests. This aligns with global efforts to develop more selective and environmentally friendly crop protection solutions, particularly in response to increasing pest resistance challenges.
From a synthetic chemistry perspective, CAS 2680688-10-0 offers several advantages. The compound demonstrates good stability under standard storage conditions, typically as a white to off-white crystalline powder. Its solubility profile allows for use in various organic solvents, facilitating diverse reaction conditions. Researchers frequently employ this intermediate in Buchwald-Hartwig couplings, Suzuki-Miyaura reactions, and other transition metal-catalyzed processes that are fundamental to modern medicinal chemistry.
The market for halogenated pyridine derivatives like tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate has shown steady growth, driven by expanding pharmaceutical R&D and agricultural innovation. Manufacturers have responded by improving production processes to ensure consistent quality and scalability. Current industry discussions focus on green chemistry approaches to synthesize such intermediates, reflecting broader sustainability trends in chemical manufacturing.
Quality control standards for CAS 2680688-10-0 typically include rigorous purity assessments using HPLC, NMR, and mass spectrometry. These analytical methods ensure the compound meets the stringent requirements of pharmaceutical applications, where impurity profiles can significantly impact downstream processes. Storage recommendations generally suggest keeping the material in a cool, dry environment, protected from light to maintain stability over extended periods.
Recent scientific literature highlights innovative applications of tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate in proteolysis targeting chimera (PROTAC) development and other emerging therapeutic modalities. The compound's structural features make it particularly suitable for designing E3 ligase ligands, a hot topic in targeted protein degradation research. This positions CAS 2680688-10-0 at the forefront of contemporary drug discovery approaches.
For researchers sourcing this compound, important considerations include supplier reliability, batch-to-batch consistency, and technical support. The growing availability of custom synthesis services for fluorinated pyridine derivatives has made it easier to access both standard and modified versions of this intermediate. Many suppliers now provide comprehensive spectral data and certificates of analysis to facilitate research applications.
Looking forward, the demand for tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate is expected to rise in parallel with advancements in precision medicine and sustainable agriculture. Its unique combination of halogen substituents and protecting group chemistry ensures continued relevance across multiple chemical industries. Ongoing research into its derivatives may uncover additional applications in materials science and other specialized fields, further expanding its utility beyond current uses.
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